molecular formula C28H27N5O2S2 B2510183 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 896677-82-0

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2510183
CAS No.: 896677-82-0
M. Wt: 529.68
InChI Key: PUZGCSZACCQXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C28H27N5O2S2 and its molecular weight is 529.68. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives exhibit a wide range of biological activities and chemical reactivity. They have been recognized for their antioxidant and antiradical activities, potentially beneficial in conditions induced by oxidative stress or radiation exposure. These compounds, including 3-thio-1,2,4-triazoles, have been compared to amino acids like cysteine, highlighting their biochemical significance (Kaplaushenko, 2019). Furthermore, 1,2,4-triazole derivatives are explored for their antimicrobial, antiplatelet, and antitumoral properties, showcasing their therapeutic potential (Ferreira et al., 2013).

Pharmacological Potential of Benzo[d]thiazol Derivatives

Similar to 1,2,4-triazoles, benzo[d]thiazol derivatives have demonstrated a broad spectrum of pharmacological activities. These include antimicrobial, antifungal, and antitumor effects. The structural motif of benzo[d]thiazol provides a versatile scaffold for the development of new drugs with enhanced efficacy and reduced toxicity. The synthetic flexibility of these compounds allows for a wide range of chemical modifications, opening avenues for novel therapeutic agents (Parchenko, 2019).

Properties

IUPAC Name

2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S2/c34-26(29-17-15-21-9-3-1-4-10-21)20-36-27-31-30-25(32(27)18-16-22-11-5-2-6-12-22)19-33-23-13-7-8-14-24(23)37-28(33)35/h1-14H,15-20H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZGCSZACCQXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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